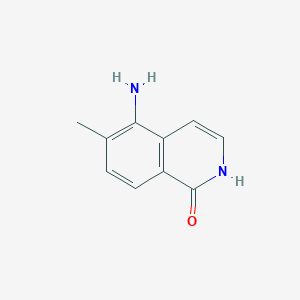

5-amino-6-methylisoquinolin-1(2H)-one

Cat. No. B8804711

M. Wt: 174.20 g/mol

InChI Key: RFNOGEQEKXSGTD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07989461B2

Procedure details

A suspension of 6-methyl-5-nitroisoquinolin-1(2H)-one (40 g, 196 mmol) in glacial acetic acid (1 L) was purged with N2. The suspension was treated with 10% Pd/C (10 g) and the reaction vessel was purged with H2. The mixture was stirred at room temperature under H2 (1 atm) until starting material consumed, approximately 100 h. The reaction mixture was purged with N2, then filtered through a pad of Celite. The pad was washed with MeOH (400 mL) and the combined filtrate was treated with water (80 mL) and concentrated in vacuo to ˜200 mL. The dark mixture was diluted with 200 mL MeOH and added in a thin stream to ice water (1.5 L) stirred in a large beaker. The resulting fine precipitate was collected by suction filtration. The greenish-grey powder was suspended in water (500 mL) and satd NaHCO3 (100 mL) and sonicated for 1 min. The solid was collected by suction filtration, washed with water (2×100 mL), Et2O (100 mL), and air-dried overnight to afford 28 g as a grey powder. The powder was dissolved in hot DMF (200 mL) and treated with decolorizing carbon (˜10 g). The hot suspension was filtered through Celite. The filter cake was washed with MeOH (200 mL) and the filtrate was concentrated in vacuo to ˜200 mL. The dark brown solution was added to water (1.2 L) to afford a fine crystalline precipitate. The solid was collected by suction filtration on a medium-sintered glass frit and washed with water (500 mL). A second crop precipitated in the filtrate and was collected by suction filtration, washed with water (100 mL) and added to the first crop. The combined material was washed with Et2O (400 mL), and dried on the sintered glass funnel under a stream of N2, with suction, for 16 h to afford 5-amino-6-methylisoquinolin-1(2H)-one (22 g, 64% yield) as a tan crystalline solid. MS (M+H)+ 175.

Yield

64%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[C:3]([N+:13]([O-])=O)=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH:6]=[CH:5]2>C(O)(=O)C.CN(C=O)C>[NH2:13][C:3]1[C:2]([CH3:1])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][NH:7][C:8]2=[O:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C(=C2C=CNC(C2=CC1)=O)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at room temperature under H2 (1 atm)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purged with N2

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The suspension was treated with 10% Pd/C (10 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction vessel was purged with H2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumed, approximately 100 h

|

|

Duration

|

100 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was purged with N2

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

The pad was washed with MeOH (400 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the combined filtrate was treated with water (80 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo to ˜200 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The dark mixture was diluted with 200 mL MeOH

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added in a thin stream to ice water (1.5 L)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred in a large beaker

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting fine precipitate was collected by suction filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

satd NaHCO3 (100 mL) and sonicated for 1 min

|

|

Duration

|

1 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was collected by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (2×100 mL), Et2O (100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 28 g as a grey powder

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with decolorizing carbon (˜10 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The hot suspension was filtered through Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with MeOH (200 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated in vacuo to ˜200 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The dark brown solution was added to water (1.2 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a fine crystalline precipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was collected by suction filtration on a medium-sintered glass frit

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (500 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A second crop precipitated in the filtrate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (100 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the first crop

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined material was washed with Et2O (400 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried on the sintered glass funnel under a stream of N2, with suction, for 16 h

|

|

Duration

|

16 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C2C=CNC(C2=CC=C1C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 22 g | |

| YIELD: PERCENTYIELD | 64% | |

| YIELD: CALCULATEDPERCENTYIELD | 64.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |